

## Application Notes and Protocols for Al18F-PSMA-BCH Radiolabeling

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the radiolabeling of the prostate-specific membrane antigen (PSMA) targeting precursor, **PSMA-BCH**, with Aluminum-[18F]fluoride (Al18F). The following protocols and data are intended to facilitate the consistent and efficient production of Al18F-**PSMA-BCH** for preclinical and clinical research in prostate cancer imaging.

## **Overview and Principle**

The Al18F labeling method offers a convenient and efficient alternative to traditional 18F-fluorination techniques. It leverages the strong affinity between the aluminum cation and the fluoride anion, forming a stable [18F]AlF2+ complex. This complex is then chelated by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative conjugated to the PSMA-targeting ligand, in this case, **PSMA-BCH**. The entire process is a one-pot synthesis that can be completed rapidly, yielding a high-purity radiotracer suitable for positron emission tomography (PET) imaging.[1]

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters associated with the manual synthesis of Al18F-**PSMA-BCH**.[1]



Parameter	Value
Radiochemical Yield (non-decay-corrected)	32.2% ± 4.5%
Radiochemical Purity	> 99%
Specific Activity	13.2–18.9 GBq/μmol
Synthesis Time	~30 minutes

# Experimental Protocol: Manual Synthesis of Al18F-PSMA-BCH

This protocol details the manual preparation of Al18F-PSMA-BCH.

#### 3.1. Materials and Reagents

- [18F]Fluoride in saline (no-carrier-added)
- **PSMA-BCH** precursor (4 mM)
- Aluminum chloride (AlCl<sub>3</sub>) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
- Sodium acetate buffer (0.1 M, pH 4.0)
- Saline for injection
- Ethanol (80%)
- Water for injection
- Sep-Pak C18-Light cartridge
- QMA cartridge
- Sterile filter membrane (0.2 µm)

#### 3.2. Step-by-Step Radiolabeling Procedure



- [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a QMA cartridge.
- Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the QMA cartridge with 0.5 mL of saline.
- Formation of [18F]AIF Complex: In a reaction vial, mix the following reagents in order:
  - 0.1 mL of no-carrier-added [18F]fluoride in saline (2.2–4.4 GBq).
  - 0.1 mL of 0.1 M sodium acetate buffer (pH 4.0).
  - 24 μL of 2 mM AlCl<sub>3</sub> in 0.1 M sodium acetate buffer (pH 4.0).
- Incubation: Allow the mixture to stand at room temperature for 5 minutes to facilitate the formation of the [18F]AIF complex.
- Addition of Precursor: Add 20 μL of PSMA-BCH (4 mM, 80 nmol) to the reaction mixture.
- Reaction: Heat the reaction mixture at 110°C for 15 minutes.
- Cooling and Dilution: After heating, allow the reaction vial to cool to room temperature. Dilute the reaction mixture with 5 mL of water.
- Purification:
  - Pre-treat a Sep-Pak C18-Light cartridge with 10 mL of ethanol followed by 10 mL of water.
  - Pass the diluted reaction mixture through the pre-treated Sep-Pak C18-Light cartridge.
  - Wash the cartridge with 5 mL of water to remove unreacted [18F]fluoride and other hydrophilic impurities.
  - Elute the final product, Al18F-**PSMA-BCH**, from the cartridge with 0.6 mL of 80% ethanol.
- Final Formulation: Pass the eluted product through a 0.2 μm sterile filter membrane and dilute with saline for further studies.[1]

## **Quality Control**



Ensuring the quality and purity of the final radiolabeled product is critical for reliable imaging results. The following quality control measures should be performed.

#### 4.1. Radiochemical Purity

- Method: Radio-High-Performance Liquid Chromatography (radio-HPLC).
- Acceptance Criterion: The radiochemical purity of Al18F-PSMA-BCH should be greater than 99%.[1]
- Observation: The retention time for Al18F-PSMA-BCH is approximately 9.88 minutes.[1]

#### 4.2. Visual Inspection

- Procedure: Visually inspect the final product solution.
- Acceptance Criterion: The solution should be colorless and transparent.

#### 4.3. Other Potential Quality Control Tests

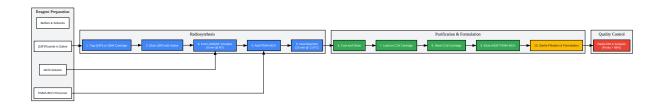
While the primary reference focuses on radiochemical purity, a comprehensive quality control program for radiopharmaceuticals intended for clinical use would also typically include:

- pH measurement
- · Radionuclidic identity and purity
- · Bacterial endotoxin testing
- Sterility testing

## **Experimental Workflow Diagram**

The following diagram illustrates the step-by-step workflow for the manual radiolabeling of Al18F-**PSMA-BCH**.





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Caption: Workflow for manual Al18F-PSMA-BCH radiosynthesis.

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### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
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